

# R110 Azide 6-Isomer: A Comprehensive Technical Guide for Advanced Bioconjugation

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## Compound of Interest

Compound Name: *R110 azide, 6-isomer*

Cat. No.: *B12385643*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties, synthesis, and applications of Rhodamine 110 (R110) Azide, 6-Isomer. This bright, photostable fluorescent probe is a key reagent in the field of bioconjugation, enabling the precise labeling of biomolecules through "click chemistry."

## Core Chemical and Physical Properties

**R110 Azide, 6-Isomer** is the pure 6-isomer of the rhodamine dye, functionalized with a reactive azide group. It exhibits spectral properties similar to fluorescein but offers enhanced photostability, making it a superior alternative for demanding fluorescence-based applications. It is often used as a replacement for DyLight 488 and FAM (fluorescein). The azide moiety allows for its covalent attachment to alkyne-modified biomolecules via copper-catalyzed or strain-promoted cycloaddition reactions.

## Physicochemical and Spectral Properties

The following table summarizes the key quantitative data for **R110 Azide, 6-Isomer**.

Property	Value	Reference(s)
Molecular Formula	C <sub>24</sub> H <sub>20</sub> N <sub>6</sub> O <sub>4</sub>	[1]
Molecular Weight	456.5 g/mol	[1]
CAS Number	1622395-29-2	[1][2]
Appearance	Violet powder / Yellow solution	[2]
Purity	>95% (by <sup>1</sup> H NMR and HPLC-MS)	
Solubility	Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols)	
Excitation Maximum ( $\lambda_{\text{ex}}$ )	496 nm	
Emission Maximum ( $\lambda_{\text{em}}$ )	520 nm	
Molar Extinction Coefficient ( $\epsilon$ )	80,000 M <sup>-1</sup> cm <sup>-1</sup>	
Fluorescence Quantum Yield ( $\Phi$ )	0.9	
Storage Conditions	Store at -20°C in the dark.	

## Synthesis and Chemical Reactivity

The synthesis of **R110 Azide, 6-Isomer** typically involves the preparation of its precursor, 6-Carboxyrhodamine 110, followed by the conversion of the carboxylic acid group to an azide.

## Synthesis of 6-Carboxyrhodamine 110

A common method for synthesizing the 5(6)-carboxyrhodamine 110 isomer mixture is through the condensation of 3-aminophenol and trimellitic anhydride. Microwave-assisted synthesis has been shown to reduce reaction times and the amount of concentrated sulfuric acid required. The resulting 5- and 6-isomers are then separated, often after esterification to improve their separation by chromatography, followed by hydrolysis to yield the pure 6-isomer of carboxyrhodamine 110.

## Conversion to R110 Azide, 6-Isomer

The conversion of the carboxylic acid functionality of 6-Carboxyrhodamine 110 to an azide is a standard organic chemistry transformation. While specific literature detailing this exact conversion for the 6-isomer is not readily available, a general approach involves the activation of the carboxylic acid (e.g., to an acyl chloride or an active ester) followed by nucleophilic substitution with an azide source, such as sodium azide.

## Reactivity in Click Chemistry

The azide group of **R110 Azide, 6-Isomer** is the key to its utility in bioconjugation. It readily participates in 1,3-dipolar cycloaddition reactions with alkynes to form a stable triazole linkage. This "click chemistry" can be performed under two main modalities: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

## Experimental Protocols

The following sections provide detailed methodologies for the application of **R110 Azide, 6-Isomer** in bioconjugation.

### Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes the labeling of an alkyne-modified biomolecule (e.g., a protein or nucleic acid) with **R110 Azide, 6-Isomer** using a copper(I) catalyst.

Materials:

- Alkyne-modified biomolecule
- **R110 Azide, 6-Isomer**
- Copper(II) sulfate ( $\text{CuSO}_4$ )
- Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
- Reducing agent (e.g., sodium ascorbate)

- Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
- Solvent for R110 Azide (e.g., DMSO or DMF)

Procedure:

- Preparation of Stock Solutions:
  - Prepare a 10 mM stock solution of **R110 Azide, 6-Isomer** in anhydrous DMSO.
  - Prepare a 100 mM stock solution of CuSO<sub>4</sub> in deionized water.
  - Prepare a 200 mM stock solution of the copper ligand (e.g., THPTA) in deionized water.
  - Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.
- Reaction Setup:
  - In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the reaction buffer.
  - Add the **R110 Azide, 6-Isomer** stock solution to the biomolecule solution. A 4 to 50-fold molar excess of the azide is a common starting point.
  - In a separate tube, prepare the catalyst premix by combining the CuSO<sub>4</sub> solution and the ligand solution in a 1:2 molar ratio. Allow this to stand for a few minutes.
- Initiation of the Reaction:
  - Add the catalyst premix to the biomolecule-azide mixture. A final copper concentration of 50 to 250  $\mu$ M is typical.
  - Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be around 5 mM.
- Incubation:
  - Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.

- Purification:
  - Purify the labeled biomolecule from excess reagents using a method appropriate for the biomolecule, such as size-exclusion chromatography (e.g., PD-10 desalting column) for proteins or ethanol precipitation for nucleic acids.

## Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol is for the copper-free labeling of an azide-modified biomolecule using a strained cyclooctyne-functionalized R110 derivative. For this reaction, either the R110 derivative contains the cyclooctyne and the biomolecule the azide, or vice-versa. The following protocol assumes the use of **R110 Azide, 6-Isomer** with a cyclooctyne-modified biomolecule.

### Materials:

- Cyclooctyne-modified biomolecule (e.g., containing DBCO, BCN)
- **R110 Azide, 6-Isomer**
- Reaction buffer (e.g., PBS, pH 7.4)
- Solvent for R110 Azide (e.g., DMSO)

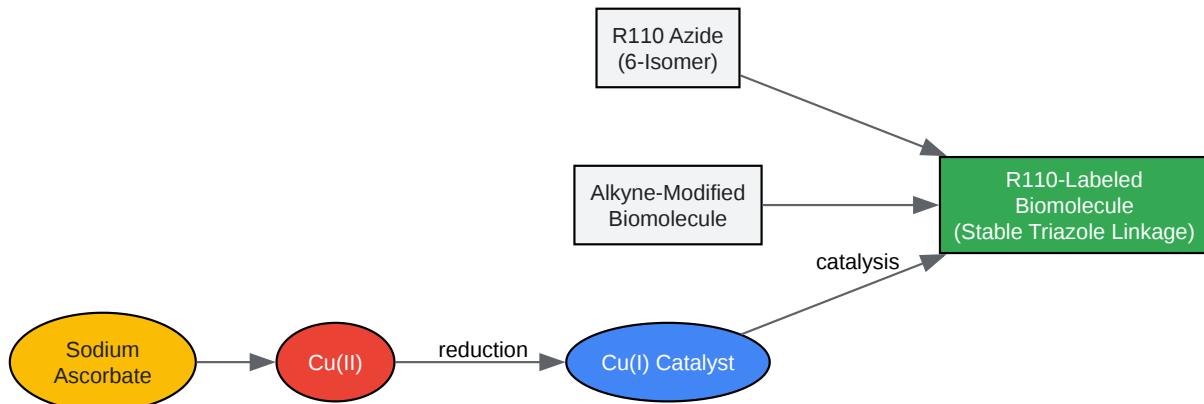
### Procedure:

- Preparation of Solutions:
  - Prepare a stock solution of **R110 Azide, 6-Isomer** in DMSO.
  - Dissolve the cyclooctyne-modified biomolecule in the reaction buffer.
- Reaction Setup:
  - Combine the cyclooctyne-modified biomolecule and the **R110 Azide, 6-Isomer** in a reaction tube. The molar ratio will need to be optimized, but often a small excess of the azide is used.

- Incubation:
  - Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the specific cyclooctyne used. Protect the reaction from light.
- Purification:
  - Purify the labeled biomolecule using an appropriate method as described in the CuAAC protocol to remove unreacted R110 Azide.

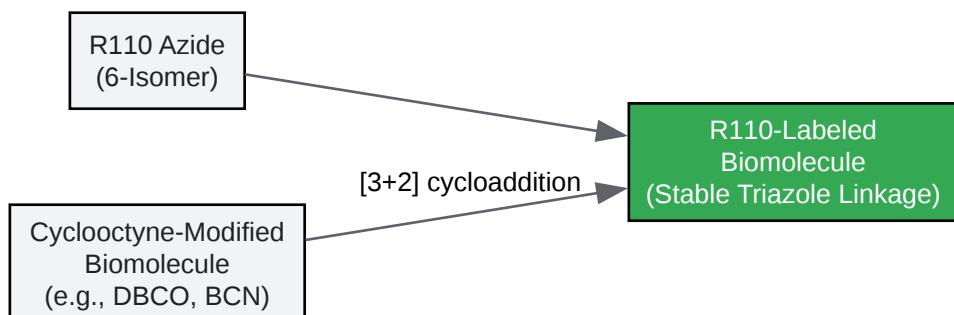
## Visualizations of Pathways and Workflows

To further elucidate the chemical processes and experimental designs, the following diagrams are provided.

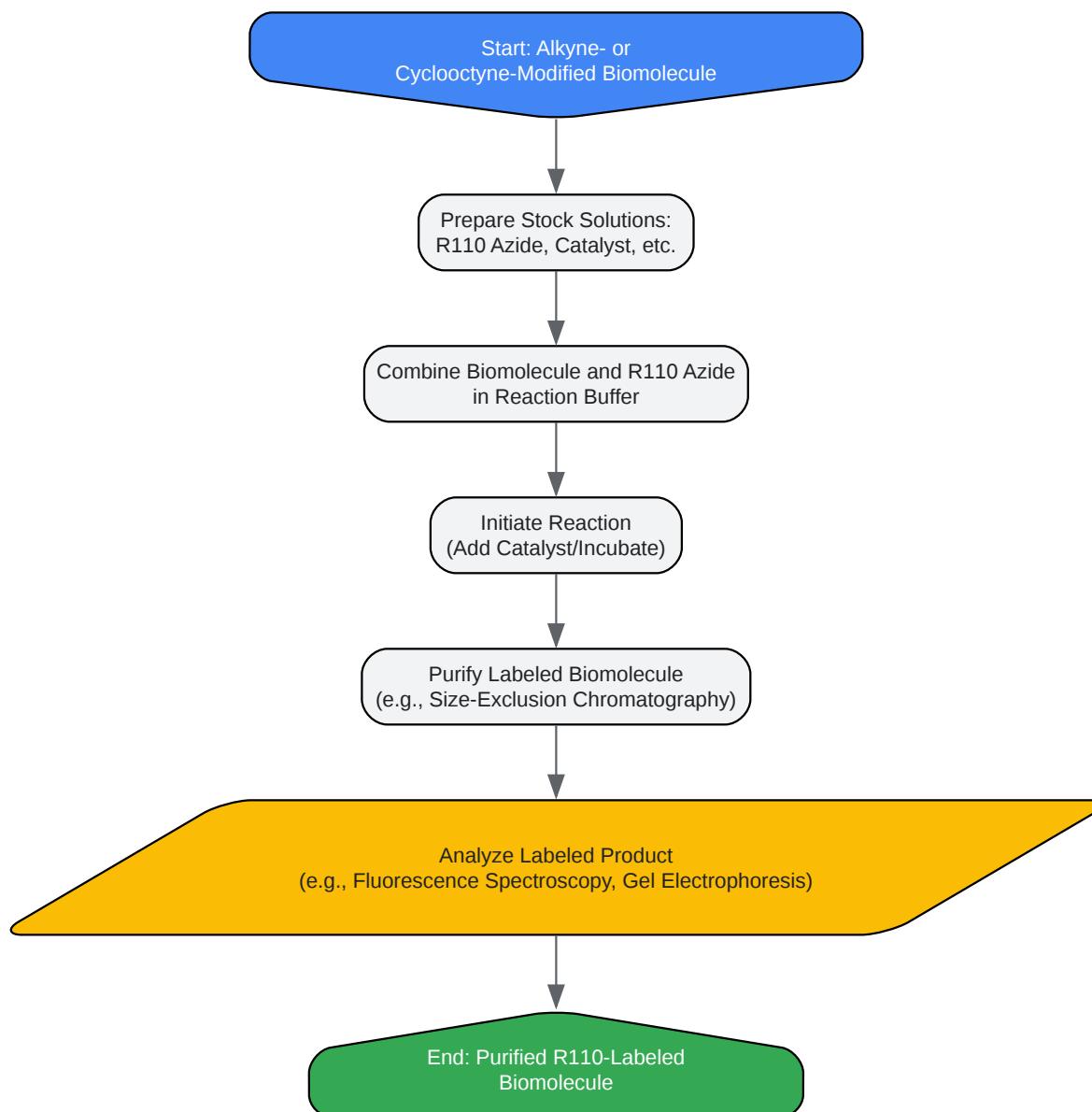


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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.

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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Pathway.



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General Experimental Workflow for Biomolecule Labeling.

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## References

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